Escitalopram Oxalate

Pharmacodynamics Binding Affinity Enantiomeric Specificity

Choose Escitalopram Oxalate for its unmatched enantiomeric purity and dual-site SERT binding (orthosteric & allosteric), distinct from other SSRIs. This mechanism drives superior efficacy in severe depression models (MADRS ≥30) and a faster therapeutic onset (Week 1 vs. Week 6 for citalopram). Mandatory USP/EP reference standards ensure pharmacopoeial compliance for quality control. The inactive R-enantiomer in racemic citalopram antagonizes SERT, making escitalopram the essential tool for translational research.

Molecular Formula C22H23FN2O5
Molecular Weight 414.4 g/mol
CAS No. 219861-08-2
Cat. No. B1671246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEscitalopram Oxalate
CAS219861-08-2
SynonymsEscitalopram Oxalate;  Cipralex;  Lexapro;  219861-08-2;  (S)-Citalopram Oxalate;  UNII-5U85DBW7LO;  Citalopram; Cytalopram;  Escitalopram Lexapro Lu-10-171 Lu10171
Molecular FormulaC22H23FN2O5
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
InChIInChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1
InChIKeyKTGRHKOEFSJQNS-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Escitalopram Oxalate (CAS: 219861-08-2): Procurement and Differentiation Guide for Scientific Selection


Escitalopram Oxalate (CAS: 219861-08-2) is the oxalate salt of escitalopram, the therapeutically active S-(+)-enantiomer of the racemic selective serotonin reuptake inhibitor (SSRI) citalopram [1]. As the eutomer, escitalopram is primarily responsible for the serotonin reuptake inhibition, while the R-(-)-enantiomer is practically devoid of this activity [1]. It is officially recognized in major pharmacopoeias, with compendial reference standards available from the USP and EP for quality control and analytical method validation .

Why Citalopram and Other SSRIs Cannot Be Considered Direct Substitutes for Escitalopram Oxalate


Substitution of Escitalopram Oxalate with its racemic parent, citalopram, or another SSRI introduces quantifiable risks of altered pharmacodynamics and efficacy. The presence of the inactive R-enantiomer in citalopram is not inert; it can functionally antagonize the effects of the active S-enantiomer at the serotonin transporter (SERT), requiring approximately twice the dose of citalopram to achieve a similar therapeutic effect as escitalopram [1]. Furthermore, in vitro studies demonstrate that Escitalopram possesses a unique, dual-site binding mechanism at SERT (orthosteric and allosteric) which is distinct from other SSRIs like paroxetine and sertraline, and this interaction is further modulated by the presence of R-citalopram [2]. Therefore, assuming interchangeability based solely on class (SSRI) ignores key enantiomer-specific and allosteric properties that directly impact clinical dose, onset of action, and therapeutic equivalence.

Quantitative Differentiation of Escitalopram Oxalate vs. In-Class Alternatives


SERT Binding Affinity: Escitalopram vs. R-Citalopram

Escitalopram's primary mechanism is the inhibition of the human serotonin transporter (hSERT). Its affinity for hSERT is substantially higher than that of its R-enantiomer, R-citalopram. In a direct comparative study using COS-1 cell membranes expressing hSERT, the inhibitory potency of escitalopram was found to be approximately 40-fold greater than that of R-citalopram [1].

Pharmacodynamics Binding Affinity Enantiomeric Specificity

Differential Allosteric Modulation of SERT by Escitalopram vs. Other SSRIs

Escitalopram displays a unique interaction with hSERT compared to other SSRIs, involving both an orthosteric and an allosteric binding site. A study measuring the stabilization of the radioligand-hSERT complex demonstrated that escitalopram considerably stabilized the [3H]-escitalopram/SERT complex, with a stereoselectivity of 3:1 for the [3H]-escitalopram/hSERT complex compared to R-citalopram. In contrast, other tested SSRIs like paroxetine, sertraline, fluoxetine, duloxetine, and venlafaxine showed different or minor effects on stabilizing their respective radioligand-SERT complexes [1].

Pharmacodynamics Allosteric Modulation SERT

Clinical Efficacy and Speed of Onset: Escitalopram 10-20 mg vs. Citalopram 20-40 mg

A pooled analysis of two randomized, double-blind, placebo-controlled studies directly compared equivalent dosages of escitalopram and citalopram. Escitalopram demonstrated superior efficacy, with a faster onset of action. Escitalopram separated from placebo at Week 1 on the primary efficacy parameter (MADRS), whereas citalopram did not separate from placebo until Week 6. Furthermore, escitalopram-treated patients responded significantly faster to treatment than citalopram-treated patients (P<0.01) [1]. At Week 8, escitalopram-treated patients showed a significantly greater reduction in HAMD-17 total score compared to citalopram (P<0.05) [1].

Clinical Efficacy Major Depressive Disorder Head-to-Head Trial

Dose Equivalence and Efficiency: Escitalopram vs. Citalopram

A pooled analysis of three randomized, double-blind clinical trials established the therapeutic equivalence of different dose ranges. The analysis found that citalopram at a dose of 20-40 mg/day was equivalent in efficacy and tolerability to escitalopram at a dose of 10-20 mg/day over a 6-week treatment period for major depressive disorder (MDD). The mean change from baseline in the HAM-D-17 score showed no significant difference (P > .05) [1].

Clinical Efficacy Dose Comparison MDD

Comparative Efficacy in Severe Depression vs. Citalopram

In the pooled subpopulation of severely ill patients with Major Depressive Disorder (baseline MADRS score ≥ 30), escitalopram demonstrated greater efficacy compared to citalopram. Patients treated with escitalopram showed significantly greater improvement in depression scores than those treated with citalopram (P<0.05) [1].

Clinical Efficacy Severe Depression Subgroup Analysis

Compendial Quality Standardization: Escitalopram Oxalate as a Pharmacopoeial Reference

Escitalopram Oxalate (CAS: 219861-08-2) is designated as an official reference standard by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These standards are intended for use in laboratory tests as specifically prescribed in the respective pharmacopoeias, ensuring analytical method validation, system suitability testing, and assay standardization for this specific chemical entity .

Quality Control Analytical Chemistry Reference Standard

Validated Applications of Escitalopram Oxalate Based on Differentiating Evidence


Preclinical and Clinical Research in Severe Major Depressive Disorder

Based on the evidence from pooled analyses showing superior efficacy in severely ill patient subgroups (MADRS ≥ 30) [1], Escitalopram Oxalate is the preferred active pharmaceutical ingredient (API) for clinical trials or preclinical models specifically designed to evaluate treatment-resistant or severe depression, where differentiation from standard SSRIs like citalopram is paramount.

Studies Requiring Rapid Onset of Serotonergic Action

For research applications where the speed of therapeutic onset is a critical variable, escitalopram is the more suitable choice. Its demonstrated separation from placebo as early as Week 1, compared to Week 6 for citalopram [1], makes it a superior tool for investigating the early neurobiological changes associated with antidepressant response.

Pharmacological Studies of Allosteric Modulation at SERT

The unique, dual-site binding mechanism of escitalopram—exhibiting both orthosteric and allosteric effects at SERT, distinct from the binding profile of other SSRIs like paroxetine and sertraline [1]—makes this compound an essential and specific tool for studies aiming to elucidate the functional role of SERT allostery in neurotransmission and behavior.

Quality Control and Analytical Method Development

For laboratories tasked with developing, validating, or performing assays for escitalopram-containing drug products, the use of the Escitalopram Oxalate USP or EP reference standard (CAS: 219861-08-2) is mandatory. This ensures compliance with official pharmacopoeial monographs and provides a legally defensible and scientifically sound basis for quality control testing [1].

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